Pipobroman

Übersicht

Beschreibung

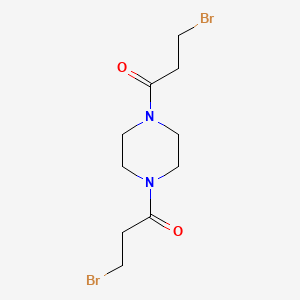

Pipobroman is an antineoplastic agent primarily used in the treatment of polycythemia vera and essential thrombocythemia . It is a piperazine derivative with a chemical structure similar to many DNA alkylating agents . Pipobroman is known for its ability to disrupt DNA synthesis, leading to cell death .

Wirkmechanismus

Target of Action

Pipobroman’s primary target is DNA . It acts as a DNA alkylating agent , which means it introduces alkyl radicals into DNA molecules, preventing their proper functioning .

Mode of Action

The exact mechanism of action of Pipobroman is uncertain. Due to its structural similarity with other dna alkylating agents, it is thought to alkylate dna, leading to the disruption of dna synthesis and eventual cell death .

Biochemical Pathways

Given its mode of action, it likely impacts pathways involving dna replication and cell division .

Pharmacokinetics

Pipobroman is well absorbed from the gastrointestinal tract .

Result of Action

The primary result of Pipobroman’s action is the disruption of DNA synthesis, leading to cell death . This makes it an effective antineoplastic agent, particularly against conditions like polycythemia vera and essential thrombocythemia .

Action Environment

The efficacy and safety of Pipobroman have been evaluated in patients with high-risk factors for thrombosis or hemorrhage, such as age over 60 years, history of thrombosis or hemorrhage, and platelets count over 1000 × 10^9/L . Age was found to be a significant risk factor for leukemia and solid tumors . . This suggests that certain environmental factors, such as patient age and health status, can influence the action and efficacy of Pipobroman.

Wissenschaftliche Forschungsanwendungen

Pipobroman has several scientific research applications, including:

Chemistry: Used as a model compound to study alkylation reactions and DNA interactions.

Biology: Investigated for its effects on cellular processes and DNA synthesis.

Medicine: Primarily used in the treatment of polycythemia vera and essential thrombocythemia.

Industry: Utilized in the development of new antineoplastic agents and therapeutic strategies.

Biochemische Analyse

Biochemical Properties

Pipobroman’s role in biochemical reactions is thought to be due to its structural similarity with other DNA alkylating agents . It is believed to alkylate DNA, leading to disruption of DNA synthesis and eventual cell death .

Cellular Effects

Pipobroman has shown clinical activity against polycythemia vera and essential thrombocythemia . The mechanism of action is uncertain, but it is thought to alkylate DNA, disrupting DNA synthesis and leading to cell death .

Molecular Mechanism

Due to its structural similarity with other DNA alkylating agents, it is thought to alkylate DNA, leading to disruption of DNA synthesis and eventual cell death .

Temporal Effects in Laboratory Settings

Long-term control of essential thrombocythaemia (ET) patients who had, at diagnosis, one or more of the following currently known risk factors for thrombosis or haemorrhage (high-risk patients): age > 60 years, history of thrombosis or haemorrhage, platelets > 1000 ́ 109/l has been achieved with Pipobroman .

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen

Pipobrom wird durch Bromierung von Piperazinderivaten synthetisiert. Der Prozess beinhaltet die Reaktion von Piperazin mit 3-Brompropionylchlorid unter kontrollierten Bedingungen, um 1,4-Bis(3-brompropionyl)piperazin zu erhalten .

Industrielle Produktionsverfahren

Die industrielle Produktion von Pipobrom erfolgt nach ähnlichen Synthesewegen, jedoch in größerem Maßstab. Die Reaktionsbedingungen werden optimiert, um eine hohe Ausbeute und Reinheit des Endprodukts zu gewährleisten. Der Prozess beinhaltet strenge Qualitätskontrollen, um die Konsistenz und Wirksamkeit der Verbindung zu gewährleisten .

Analyse Chemischer Reaktionen

Arten von Reaktionen

Pipobrom durchläuft verschiedene Arten chemischer Reaktionen, darunter:

Alkylierung: Pipobrom wirkt als alkylierendes Mittel und führt Alkylgruppen in DNA-Moleküle ein.

Substitution: Die Bromatome in Pipobrom können unter bestimmten Bedingungen durch andere funktionelle Gruppen substituiert werden.

Häufige Reagenzien und Bedingungen

Alkylierung: Häufige Reagenzien sind Alkylhalogenide und Basen.

Substitution: Reagenzien wie Nukleophile (z. B. Amine, Thiole) werden in Substitutionsreaktionen verwendet.

Hauptprodukte, die gebildet werden

Die Hauptprodukte, die aus diesen Reaktionen entstehen, umfassen verschiedene substituierte Piperazinderivate, die unterschiedliche pharmakologische Eigenschaften haben können .

Wissenschaftliche Forschungsanwendungen

Pipobrom hat verschiedene wissenschaftliche Forschungsanwendungen, darunter:

Chemie: Als Modellverbindung verwendet, um Alkylierungsreaktionen und DNA-Wechselwirkungen zu untersuchen.

Biologie: Untersucht wurden seine Auswirkungen auf zelluläre Prozesse und die DNA-Synthese.

Medizin: Hauptsächlich zur Behandlung von Polycythaemia vera und essentieller Thrombozythämie eingesetzt.

Industrie: Bei der Entwicklung neuer antineoplastischer Mittel und therapeutischer Strategien eingesetzt.

Wirkmechanismus

Pipobrom übt seine Wirkungen durch Alkylierung der DNA aus, was zur Störung der DNA-Synthese und letztendlich zum Zelltod führt . Die Verbindung führt Alkylgruppen in das DNA-Molekül ein, was zu Vernetzungen und Strangbrüchen führt . Dies verhindert die Replikation und Transkription von DNA, was letztendlich zur Apoptose führt .

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

Cyclophosphamid: Ein weiteres alkylierendes Mittel, das in der Krebsbehandlung eingesetzt wird.

Chlorambucil: Ein alkylierendes Mittel mit ähnlichen Wirkmechanismen.

Melphalan: Wird zur Behandlung von multiplem Myelom und Eierstockkrebs eingesetzt.

Einzigartigkeit von Pipobrom

Pipobrom ist aufgrund seiner spezifischen Anwendung bei der Behandlung von Polycythaemia vera und essentieller Thrombozythämie einzigartig . Seine Fähigkeit, die Thrombozytenzahl effektiv zu reduzieren und den Krankheitsverlauf mit minimalen Nebenwirkungen zu kontrollieren, macht es zu einem wertvollen Therapeutikum .

Eigenschaften

IUPAC Name |

3-bromo-1-[4-(3-bromopropanoyl)piperazin-1-yl]propan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H16Br2N2O2/c11-3-1-9(15)13-5-7-14(8-6-13)10(16)2-4-12/h1-8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NJBFOOCLYDNZJN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1C(=O)CCBr)C(=O)CCBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16Br2N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID7023485 | |

| Record name | Pipobroman | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7023485 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

356.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Pipobroman | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014381 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

FREELY SOL IN CHLOROFORM; SOL IN METHANOL & ACETONE; SPARINGLY SOL IN ALC & BENZENE; SLIGHTLY SOL IN WATER; VERY SLIGHTLY SOL IN ETHER, 2.24e+00 g/L | |

| Record name | Pipobroman | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00236 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | PIPOBROMAN | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3249 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Pipobroman | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014381 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Mechanism of Action |

The mechanism of action is uncertain, but due to the structural similarity with other DNA alkylating agents, pipobroman is thought to alkylate DNA leading to disruption of DNA synthesis and eventual cell death., Pipobroman has been classified as a polyfunctional alkylating agent, but its precise mechanism of action is not known. | |

| Record name | Pipobroman | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00236 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | PIPOBROMAN | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3249 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

CRYSTALS, WHITE OR PRACTICALLY WHITE, CRYSTALLINE POWDER | |

CAS No. |

54-91-1 | |

| Record name | Pipobroman | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=54-91-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Pipobroman [USAN:USP:INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000054911 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Pipobroman | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00236 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | pipobroman | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=758461 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | pipobroman | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=25154 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Pipobroman | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7023485 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-4-Bis-(3-Bromopropionyl) Piperazine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | PIPOBROMAN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6Q99RDT97R | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | PIPOBROMAN | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3249 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Pipobroman | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014381 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

> 300 °C, 106-107 °C | |

| Record name | Pipobroman | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00236 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | PIPOBROMAN | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3249 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Pipobroman | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014381 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

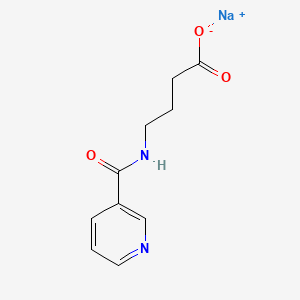

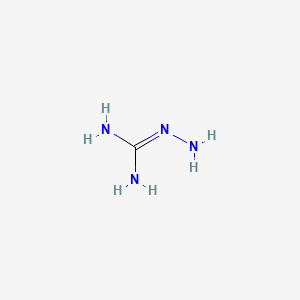

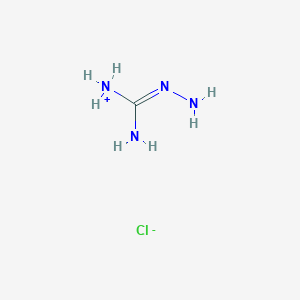

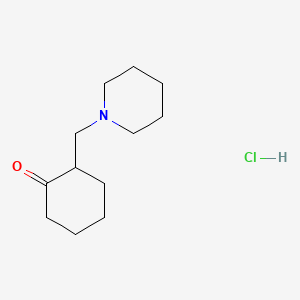

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

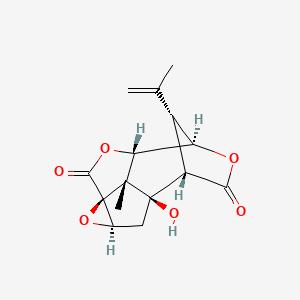

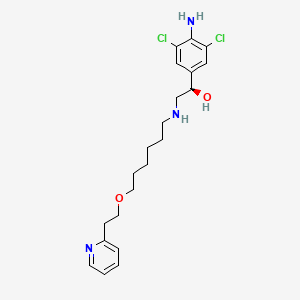

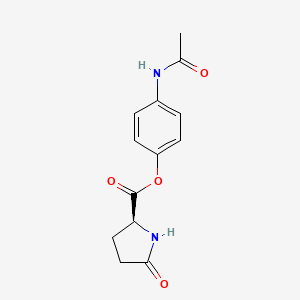

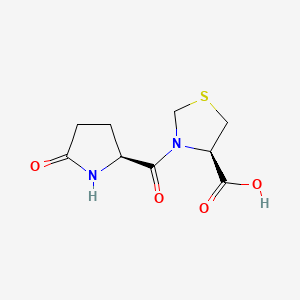

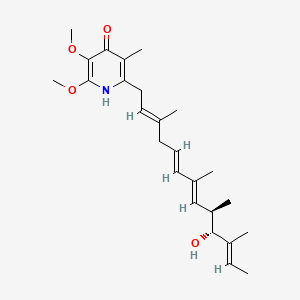

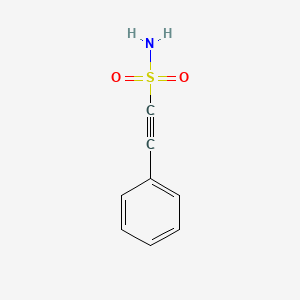

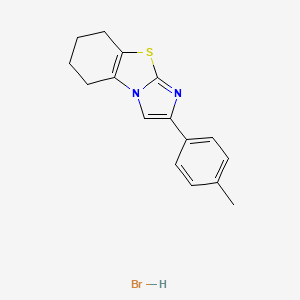

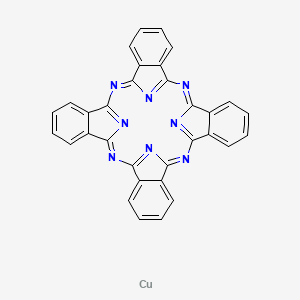

Feasible Synthetic Routes

A: Although the exact mechanism of action remains to be fully elucidated, 1,4-Bis(3'-bromopropionyl)piperazine is believed to act as an alkylating agent. [] It is proposed to alkylate DNA, disrupting DNA replication and ultimately leading to cell death. []

ANone: Alkylation by 1,4-Bis(3'-bromopropionyl)piperazine can cause various types of DNA damage, including cross-linking of DNA strands, preventing them from separating for replication and transcription. This damage triggers cell cycle arrest and, if severe enough, activates programmed cell death pathways.

ANone: The molecular formula of 1,4-Bis(3'-bromopropionyl)piperazine is C10H16Br2N2O2. Its molecular weight is 356.06 g/mol.

A: Yes, proton nuclear magnetic resonance (PMR) spectroscopy has been used to quantitatively determine 1,4-Bis(3'-bromopropionyl)piperazine content in tablet formulations. [] Deuterated chloroform is a suitable solvent for PMR analysis of this compound. []

ANone: Specific stability data for 1,4-Bis(3'-bromopropionyl)piperazine under various conditions isn't extensively discussed in the provided research.

ANone: The research focuses primarily on the clinical use of 1,4-Bis(3'-bromopropionyl)piperazine, and detailed information about its formulation strategies is limited.

A: 1,4-Bis(3'-bromopropionyl)piperazine is typically administered orally. [] Dosage regimens vary depending on the condition being treated and individual patient response. [, ]

ANone: Details regarding the specific metabolic pathways and excretion routes of 1,4-Bis(3'-bromopropionyl)piperazine are not extensively discussed in the research provided.

A: 1,4-Bis(3'-bromopropionyl)piperazine has been investigated for its efficacy in treating polycythemia vera (PV) [, , , , , , , , , , , , , , ] and essential thrombocythemia (ET). [, , , , , , , , , , , ]

A: Research indicates that 1,4-Bis(3'-bromopropionyl)piperazine can achieve hematologic remission in a high percentage of PV patients. [, , ] One study reported a 92% remission rate in previously untreated patients after a median of 12 weeks. []

ANone: Specific resistance mechanisms to 1,4-Bis(3'-bromopropionyl)piperazine in PV or ET are not extensively discussed in the research provided.

ANone: The provided research does not provide detailed information on cross-resistance patterns between 1,4-Bis(3'-bromopropionyl)piperazine and other drugs.

A: Long-term use of 1,4-Bis(3'-bromopropionyl)piperazine, like other alkylating agents, has been associated with a risk of developing acute myeloid leukemia (AML). [, , , , , , , , ]

A: Research suggests that 1,4-Bis(3'-bromopropionyl)piperazine was used as a treatment option for PV and ET as early as the 1970s. [, ] It was explored as an alternative to radioactive phosphorus (32P) and other alkylating agents, particularly in younger patients. [, ]

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.